molecular formula C11H20BrNO2 B592211 tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate CAS No. 958026-66-9

tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Cat. No.: B592211
CAS No.: 958026-66-9
M. Wt: 278.19
InChI Key: SEFXLCQXQDYFPR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H20BrNO2 and a molecular weight of 278.19 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structure and reactivity.

Future Directions

The future directions for “tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate” could involve its use in further chemical reactions and the synthesis of new compounds. Its potential applications in various fields would depend on the results of ongoing and future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 2-bromoethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which combines a pyrrolidine ring with a tert-butyl ester and a bromoethyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and pharmaceutical applications .

Properties

IUPAC Name

tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFXLCQXQDYFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958026-66-9
Record name tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
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